molecular formula C20H17N3O3 B11538403 4-((E)-{[(2-naphthylamino)acetyl]hydrazono}methyl)benzoic acid

4-((E)-{[(2-naphthylamino)acetyl]hydrazono}methyl)benzoic acid

Cat. No.: B11538403
M. Wt: 347.4 g/mol
InChI Key: ZWXVOKHGRSAQRF-WSDLNYQXSA-N
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Description

4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to a naphthalene derivative through an imino and acetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is:

    Formation of the Naphthalene Derivative: The synthesis begins with the preparation of the naphthalene derivative. This can be achieved through nitration, reduction, and subsequent amination of naphthalene.

    Acetamido Formation: The naphthalene derivative is then reacted with acetic anhydride to form the acetamido group.

    Imino Linkage: The acetamido derivative is further reacted with an appropriate aldehyde to form the imino linkage.

    Benzoic Acid Coupling: Finally, the imino compound is coupled with benzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is unique due to its combination of a benzoic acid moiety with a naphthalene derivative, linked through an imino and acetamido bridge. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C20H17N3O3/c24-19(23-22-12-14-5-7-16(8-6-14)20(25)26)13-21-18-10-9-15-3-1-2-4-17(15)11-18/h1-12,21H,13H2,(H,23,24)(H,25,26)/b22-12+

InChI Key

ZWXVOKHGRSAQRF-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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